molecular formula C7H5N3O2 B13025573 Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Cat. No.: B13025573
M. Wt: 163.13 g/mol
InChI Key: ZEZRRNLOLWVDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (CAS 1522784-77-5) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, a fused heterocyclic system recognized as a multimodal pharmacophore . This core structure is an integral component of several therapeutically important molecules, making it a critical intermediate for developing novel bioactive compounds . The primary research value of this compound lies in its application as a precursor for targeted cancer therapies and antiviral agents. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a key structural motif in advanced kinase inhibitors . Kinase inhibition is a successful approach in targeted cancer therapy, and this scaffold is found in approved drugs like avapritinib, which treats unresectable or metastatic gastrointestinal stromal tumor . Furthermore, the scaffold is a structural analogue of purine bases, which contributes to its significant potential in antiviral research . Derivatives of this heterocycle demonstrate activity against a broad spectrum of RNA viruses, and the related drug Remdesivir, which contains this active moiety, has been approved for emergency treatment of severe COVID-19 . The carboxylic acid functional group at the 5-position provides a versatile handle for synthetic modification, allowing researchers to create diverse derivatives for structure-activity relationship (SAR) studies and lead optimization. This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRRNLOLWVDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C(=O)O)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole derivatives, followed by bromohydrazone formation, triazinium dicyanomethylide formation, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .

Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group at position 5 and halogen substituents (e.g., chlorine at position 4) enable nucleophilic displacement. Key examples include:

SubstrateNucleophileConditionsProductYieldSource
4-Chloro derivativeIsopropylamineDMF, 80°C, 12 h4-Isopropylamino-pyrrolotriazine-5-COOH78%
7-Bromo derivativeSodium methoxideMeOH, reflux, 6 h7-Methoxy-pyrrolotriazine-5-COOH65%

These reactions often require polar aprotic solvents (DMF, DMSO) and elevated temperatures for optimal regioselectivity .

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification:

Reaction TypeReagentConditionsProductNotesSource
EsterificationSOCl₂/EtOHReflux, 3 hEthyl pyrrolotriazine-5-carboxylate85% yield
Hydrolysis2M NaOH, EtOH60°C, 4 hRegeneration of carboxylic acidQuantitative conversion

Ester derivatives serve as intermediates for further functionalization.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

ConditionsTemperatureProductByproductsSource
H₂SO₄ (conc.), 120°C3 hPyrrolo[2,1-f] triazineCO₂
Cu(OAc)₂, DMF, 150°C6 h5-H-pyrrolotriazineTrace decomposition

Decarboxylation pathways are critical for generating unsubstituted triazine cores .

Cross-Coupling Reactions

The bromo/chloro derivatives participate in palladium-catalyzed couplings:

ReactionCatalyst SystemSubstrateProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃7-Bromo derivative7-Aryl-pyrrolotriazine-5-COOH60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos4-Chloro derivative4-Amino-pyrrolotriazine-5-COOH82%

These reactions enable aryl/amino group introductions for medicinal chemistry applications .

Cyclization and Rearrangement

Intramolecular cyclizations form fused systems:

Starting MaterialReagentConditionsProductKey ApplicationSource
1-Aminopyrrole derivativeFormamidine acetate165°C, 8 hPyrrolotriazine-5-COOHKinase inhibitor synthesis
Pyrrolooxadiazine precursorPPh₃/Br₂CH₂Cl₂, 0°C, 5 minPyrrolotriazinone derivativeAnticancer agents

Cyclization strategies dominate synthetic routes to this scaffold .

Functional Group Interconversion

The carboxylic acid participates in amide/urea formations:

ReactionReagentProductBiological RelevanceSource
Amide formationEDC/HOBt, R-NH₂Pyrrolotriazine-5-carboxamideVEGFR-2 inhibitors
Urea formationCDI, then aminePyrrolotriazine-5-carboxyureaPI3K inhibitors

These derivatives show nanomolar potency against kinase targets .

Key Stability Considerations:

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 150°C; decarboxylation dominates above 180°C .

This reactivity profile underpins its utility in drug discovery, particularly for kinase inhibitors and antiviral agents . Synthetic methodologies continue to evolve, with recent advances in one-pot cyclizations and transition-metal catalysis improving efficiency.

Scientific Research Applications

Chemical Structure and Synthesis

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid belongs to a class of nitrogen-containing heterocycles known for their biological activity. The synthesis of this compound often involves various methodologies including nucleophile-induced rearrangements and cyclization techniques. Recent advancements have simplified the synthetic routes, making it more accessible for research and application in pharmaceuticals.

Biological Activities

The biological activities of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid are promising:

  • Anticancer Properties : Studies indicate that this compound may inhibit enzymes involved in cancer progression. For instance, preliminary research has shown potential anticancer effects against various cancer cell lines.
  • Antiviral Activity : Molecular docking studies suggest that derivatives of pyrrolo[2,1-f][1,2,4]triazine can inhibit viral enzymes such as neuraminidase, which is crucial for the replication of viruses like influenza .
  • Antimicrobial Effects : The structural characteristics of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid suggest potential antimicrobial properties; however, further studies are needed to substantiate these claims.

Cancer Treatment

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is often dysregulated in cancers. Inhibitors targeting this pathway are being explored for their therapeutic potential in oncology .

Antiviral Drug Development

The antiviral properties of pyrrolo[2,1-f][1,2,4]triazine derivatives have led to their investigation as candidates for new antiviral drugs. Their mechanism of action involves the inhibition of viral replication processes .

Other Therapeutic Uses

Research has also indicated that compounds within this class may serve as inhibitors for various kinases involved in metabolic disorders and inflammatory diseases. For example, some derivatives have shown promise as inhibitors of stearoyl-CoA desaturase and tankyrase enzymes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of pyrrolo[2,1-f][1,2,4]triazine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation with selectivity towards cancer cells over normal cells.

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that certain derivatives effectively inhibited the replication of influenza virus A with a high selectivity index compared to standard antiviral drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Triazolo[5,1-c][1,2,4]triazine (Triazavirin)
  • Structure : Features a triazole ring fused to 1,2,4-triazine, differing in the annulated heterocycle (triazole vs. pyrrole).
  • Activity : Broad-spectrum antiviral agent effective against influenza and other RNA viruses. Unlike pyrrolo[2,1-f][1,2,4]triazines, triazavirin lacks significant kinase inhibition .
  • Synthesis : Typically synthesized via cyclocondensation of hydrazine derivatives, contrasting with the pyrrolo scaffold’s reliance on pyrrole-carboxamide intermediates .
Pyrazolo[5,1-c][1,2,4]triazine
  • Structure : Pyrazole fused to 1,2,4-triazine, offering distinct electronic properties due to the pyrazole’s electron-rich nature.
  • Activity: Demonstrates antiviral and antitumor effects but with lower potency against norovirus RdRp compared to pyrrolo analogues. Structural studies reveal weaker π-π stacking interactions in enzyme binding .
  • Synthesis : Brominated derivatives are synthesized via halogenation of pyrazole precursors, differing from the rearrangement strategies used for pyrrolo[2,1-f][1,2,4]triazines .
Imidazo[2,1-f][1,2,4]triazine
  • Structure : Imidazole fused to triazine, enhancing hydrogen-bonding capacity.
  • Activity: Primarily explored as adenosine analogs for antiviral applications. Limited kinase inhibition compared to pyrrolo derivatives due to reduced steric bulk .

Key Findings :

  • Pyrrolo[2,1-f][1,2,4]triazines exhibit superior kinase inhibition due to their planar structure and ability to mimic ATP’s purine motif .
  • Substituent positioning (e.g., C-2 vs. C-4) significantly impacts activity. For example, 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives show enhanced norovirus RdRp inhibition (EC50 = 20 nM) compared to C-2-substituted analogues .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound serves as a key component in several kinase inhibitors and nucleoside drugs, notably remdesivir, which is used in the treatment of viral infections including COVID-19. The unique structure of this compound, characterized by a nitrogen-rich framework, contributes to its biological efficacy.

Key Biological Activities

Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid exhibits several important biological activities:

  • Kinase Inhibition : This compound acts as an inhibitor in various signaling pathways. It has shown effectiveness against key kinases such as VEGFR-2 and EGFR. For instance, certain derivatives have demonstrated IC50 values as low as 0.023 µM against VEGFR-2, indicating potent inhibitory activity .
  • Antiviral Properties : As part of the structure of remdesivir, pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid plays a crucial role in antiviral therapy. Its mechanism involves inhibiting viral RNA polymerase, thus preventing viral replication .
  • Anti-inflammatory Effects : Some derivatives of this compound have shown anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be significantly influenced by its structural modifications. A comparative analysis of various derivatives reveals how changes in substituents can enhance or diminish activity:

Compound NameStructure FeaturesUnique Attributes
7-methyl-2,4-dioxo-pyrrolo[2,1-f][1,2,4]triazineContains a methyl group at position 7Enhanced solubility
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazineChlorine substitution at position 4Increased potency against specific kinases
4-Aminopyrrolo[2,1-f][1,2,4]triazineAmino group at position 4Potentially improved bioavailability
AvapritinibContains pyrrolo[2,1-f][1,2,4]triazine scaffoldApproved for specific cancer therapies

Synthetic Strategies

Several synthetic methods have been developed for the preparation of pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid and its derivatives. These methods include:

  • Nucleophile-Induced Rearrangement : This approach allows for the efficient synthesis of various triazine derivatives through regioselective cyclization processes .
  • Intramolecular Cyclization : Utilizing bis-carbamoyl-pyrroles has proven effective in generating pyrrolo[2,1-f][1,2,4]triazines with desired biological properties .

Case Studies and Research Findings

Recent studies have highlighted the significance of pyrrolo[2,1-f][1,2,4]triazine derivatives in clinical applications:

  • Cancer Therapy : Compounds such as avapritinib have been developed as targeted therapies for specific cancers by inhibiting receptors like c-Met and VEGFR-2 .
  • Antiviral Agents : The derivative GS-5734 (remdesivir) has shown effectiveness against Ebola and coronaviruses by targeting viral replication mechanisms .

Q & A

Q. What are the primary synthetic routes for Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid derivatives?

Six key methods are documented:

  • Transition metal-mediated synthesis : CuCl₂·2H₂O/NaOAc/DMSO catalytic systems enable cyclization of chromene-carbaldehydes with pyrrole-carboxamides (e.g., yielding 54 in Scheme 11) .
  • Rearrangement of pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines are thermally rearranged to form the triazine core .
  • Bromohydrazone pathways : Intermediate bromohydrazones undergo cyclization with amidines .
  • Multistep synthesis : Sequential functionalization of pyrrole derivatives, including N-amination and cyclization .
  • Triazinium dicyanomethylide routes : [2+2] cycloaddition with phenyl vinyl sulfoxide forms carbonitrile derivatives .

Q. What biological activities are associated with this scaffold?

The core exhibits:

  • Antiviral activity : As the nucleobase in remdesivir, it inhibits RNA-dependent RNA polymerases (RdRp) in SARS-CoV-2 and noroviruses .
  • Kinase inhibition : Derivatives target VEGFR-2, FGFR-1, EGFR, and AAK1, showing efficacy in cancer and pain models .
  • Dual inhibitor profiles : Some analogs simultaneously block c-Met/VEGFR-2 or EGFR/HER2, enhancing therapeutic potential .

Q. Which analytical techniques confirm the structure of synthesized derivatives?

  • NMR spectroscopy : Resolves regiochemistry of substituents (e.g., distinguishing C5 vs. C7 positions) .
  • X-ray crystallography : Validates binding modes in kinase inhibitors (e.g., AAK1 inhibitor 2 in PDB ID 8GMC) .
  • HPLC-MS : Monitors purity and identifies byproducts in multistep syntheses .

Advanced Research Questions

Q. How can regioselectivity in cyclization steps be optimized?

  • Catalyst tuning : Cu(II) salts in DMSO improve yield and selectivity during chromene-pyrrole cyclization (e.g., 54 in Scheme 11) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor triazine ring closure over side reactions .
  • Temperature control : Reactions at 120–165°C enhance cyclization efficiency while minimizing decomposition .

Q. What strategies resolve contradictions in SAR for kinase inhibitors?

  • Back-pocket interactions : Introducing substituents that form water-bridging H-bonds with Glu90 in AAK1 improves potency >10-fold (IC₅₀ from 60 nM to single-digit nM) .
  • Mutagenesis studies : Validating target engagement by comparing wild-type vs. mutant kinase activity .
  • In vitro/in vivo correlation : Adjusting logP and solubility parameters to align biochemical and phenotypic assays .

Q. How can low solubility in biological assays be addressed?

  • Bioisosteric replacement : Swapping esters with 1,3,5-oxadiazoles improves oral bioavailability (e.g., compound 50: 79% Fpo in mice) .
  • Salt formation : Carboxylic acid derivatives are converted to sodium or potassium salts for enhanced aqueous solubility .
  • Prodrug strategies : Methoxycarbamoyl groups (e.g., in VEGFR-2 inhibitors) enable gradual hydrolysis to active species .

Q. What computational approaches guide derivative design?

  • Docking studies : Predict binding poses in ATP pockets (e.g., AAK1 inhibitors) using crystal structures .
  • Molecular dynamics : Simulate stability of water-bridging interactions to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with kinase inhibitory activity .

Methodological Considerations

Q. How are synthetic challenges in scaling addressed?

  • Continuous-flow synthesis : Reduces reaction times and improves safety for intermediates like 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .
  • Modular intermediates : Use of chloride-displacement reactions (e.g., compound 7 → 8) allows rapid SAR exploration .

Q. What steps mitigate contradictions in biological data?

  • Counter-screening : Exclude off-target effects by testing against kinase panels (e.g., Bamborough et al.’s kinome coverage assessment) .
  • Metabolic stability assays : Identify derivatives prone to cytochrome P450-mediated degradation early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.